N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide is a complex organic compound that features a benzoxazine ring, a sulfonyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group and finally the attachment of the adamantane moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors could also be explored to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide: shares similarities with other benzoxazine and adamantane derivatives.
1,3,4-thiadiazole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of a benzoxazine ring, a sulfonyl group, and an adamantane moiety. This structural arrangement provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-[(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-16-28(23-4-2-3-5-24(23)32-17)33(30,31)22-8-6-21(7-9-22)27-25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-9,17-20H,10-16H2,1H3,(H,27,29) |
InChI Key |
ZEMGPKRFHWEZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.